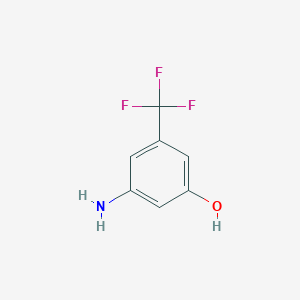

3-Amino-5-(trifluoromethyl)phenol

Overview

Description

3-Amino-5-(trifluoromethyl)phenol, also known as 3-amino-5-trifluoromethylphenol, is a colorless, crystalline compound. It is a trifluoromethylated derivative of phenol and is primarily used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease.

Scientific Research Applications

Pharmacological Properties

- Phenolic compounds like Chlorogenic Acid (CGA), an isomer of caffeoylquinic acid, demonstrate various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and central nervous system stimulation. CGA also plays a role in modulating lipid and glucose metabolism, potentially aiding in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Chemical Complexes and Stability

- Tripodal aminophenolate ligand complexes with metals like Aluminum(III), Gallium(III), and Indium(III) have been studied, showing distinct solution structures and stability characteristics (Caravan & Orvig, 1997).

Molecular Docking and Theoretical Calculations

- Azo phenols, including derivatives of 3-aminophenol, have been explored for their molecular and electronic structures using quantum chemical calculations. Their interactions with cancer receptors and dissociation constants with metal ions have been studied, offering insights into their potential biomedical applications (El‐Bindary et al., 2015).

Optical and Dielectric Properties

- Research into fluorinated diamines, including 3-aminophenol derivatives, has shown their impact on the optical and dielectric properties of polyimide thin films. This research is crucial for developing materials with specific electronic and optical characteristics (Jang et al., 2007).

Synthesis Optimization

- The synthesis of 3-trifluoromethyl phenol, a crucial intermediate in medicine and pesticide production, has been optimized for better yield and purity. Understanding this process is essential for efficient production in these industries (Zhang Zhi-hai, 2010).

Corrosion Inhibition

- Schiff’s bases, including 3-aminophenol derivatives, have been investigated as corrosion inhibitors for mild steel in acidic solutions, demonstrating significant potential in industrial applications (Ansari et al., 2014).

Functionalized Phenol Synthesis

- Research on the synthesis of functionalized 3-(trifluoromethyl)phenols through cyclization processes sheds light on new methods for creating specialized chemical compounds for various applications (Mamat et al., 2008).

Potentiometric and Calorimetric Studies

- Studies on tridentate ligand complexes involving amine phenols, including 3-aminophenol derivatives, have provided insights into their complexation properties with lanthanide ions, which could be significant in developing new materials and chemical processes (Caravan et al., 1995).

C-H Trifluoromethylation

- Research into the trifluoromethylation of phenol derivatives, including the selective substitution of the benzylic C-H bond with a CF3 group, has important implications for organic synthesis and pharmaceutical applications (Egami et al., 2015).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-Amino-5-(trifluoromethyl)phenol may also interact with various biological targets.

Mode of Action

It’s worth noting that the trifluoromethyl group is often incorporated into drug molecules due to its ability to form strong bonds with its targets, potentially enhancing the efficacy of the compound .

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, suggesting that this compound may also influence multiple biochemical pathways .

Pharmacokinetics

The trifluoromethyl group is known to improve the metabolic stability of drug molecules, which could potentially enhance the bioavailability of this compound .

Result of Action

It’s worth noting that similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

It’s worth noting that the trifluoromethyl group is often incorporated into drug molecules due to its ability to resist metabolic degradation, suggesting that this compound may be relatively stable in various environments .

properties

IUPAC Name |

3-amino-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFYLYRXLSAJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401-86-5 | |

| Record name | 3-amino-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

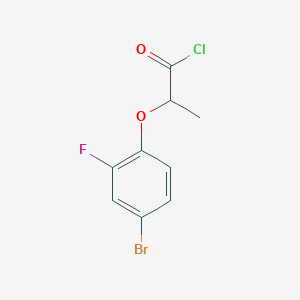

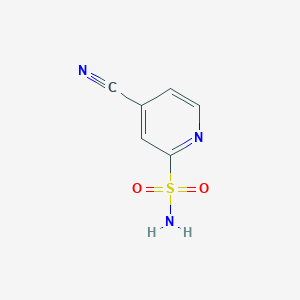

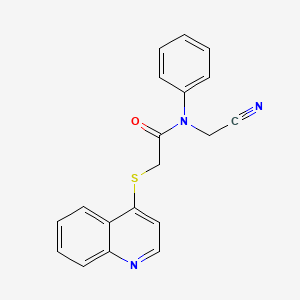

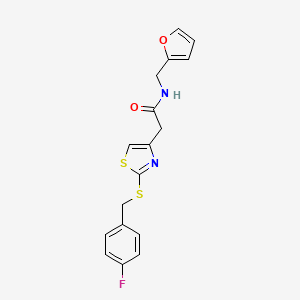

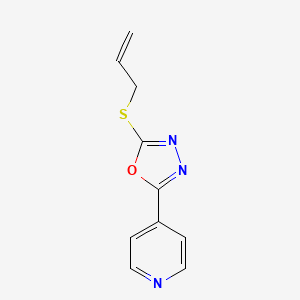

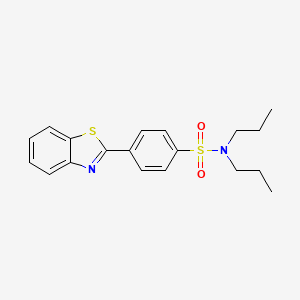

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2728849.png)

![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)

amine](/img/structure/B2728851.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)

![[2-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2728861.png)

![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)

![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)

sulfamoyl}thiophene-2-carboxylate](/img/structure/B2728871.png)